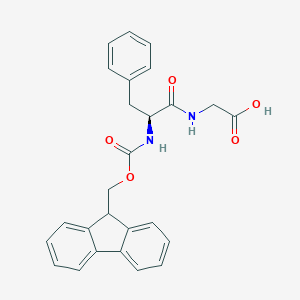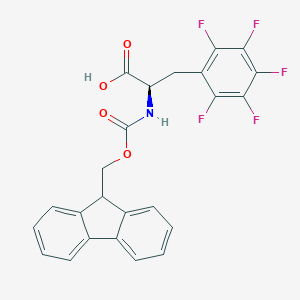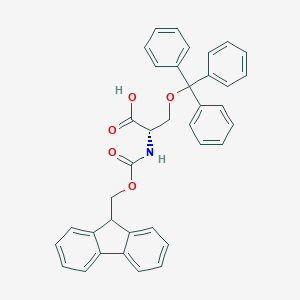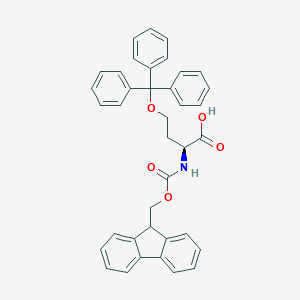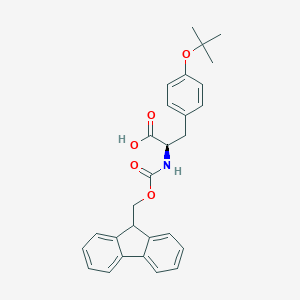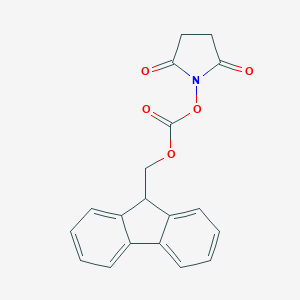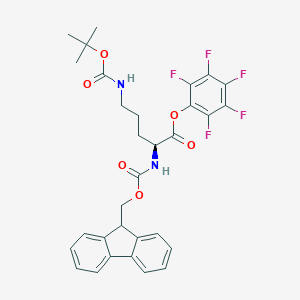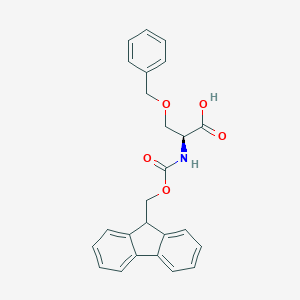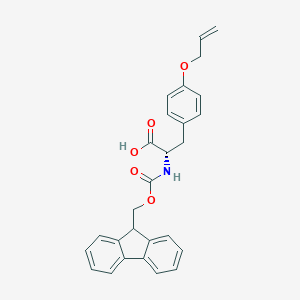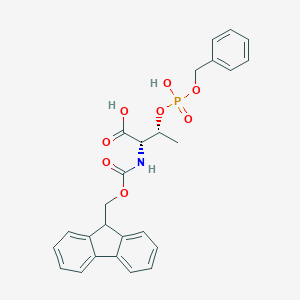
Fmoc-O-(benzylphospho)-L-threonine
描述
Fmoc-O-(benzylphospho)-L-threonine is a derivative of the amino acid threonine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a benzylphospho group. This compound is primarily used in the synthesis of phosphopeptides, which are peptides that contain phosphorylated amino acids. Phosphopeptides play a crucial role in various biological processes, including signal transduction and protein-protein interactions.
准备方法
Synthetic Routes and Reaction Conditions
The Fmoc group is introduced using Fmoc-Cl under Schotten-Baumann conditions, such as NaHCO3/dioxane/H2O or NaHCO3/DMF . The benzylphospho group is then added using standard activation methods like PyBOP and TBTU .
Industrial Production Methods
Industrial production of Fmoc-O-(benzylphospho)-L-threonine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The monoprotected phosphothreonine residue, once incorporated, is stable to piperidine, allowing for efficient synthesis of peptides containing multiple phosphorylation sites .
化学反应分析
Types of Reactions
Fmoc-O-(benzylphospho)-L-threonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can be used to remove the benzyl group, yielding the free phospho group.
Substitution: The benzylphospho group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including various nucleophiles and electrophiles.
Major Products Formed
The major products formed from these reactions include deprotected phosphothreonine, phosphorylated peptides, and various substituted derivatives of this compound.
科学研究应用
Chemistry
In chemistry, Fmoc-O-(benzylphospho)-L-threonine is used in the synthesis of phosphopeptides, which are essential for studying phosphorylation-dependent processes. These peptides serve as substrates for kinases and phosphatases, enabling the investigation of enzyme kinetics and specificity .
Biology
In biological research, phosphopeptides synthesized using this compound are used to study protein-protein interactions and signal transduction pathways. They help elucidate the role of phosphorylation in cellular processes and disease mechanisms .
Medicine
In medicine, phosphopeptides are used as therapeutic agents and diagnostic tools. They can be employed in the development of vaccines, targeted drug delivery systems, and biomarker discovery .
Industry
In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including cosmetics, food additives, and agricultural products .
作用机制
The mechanism of action of Fmoc-O-(benzylphospho)-L-threonine involves its incorporation into peptides during solid-phase peptide synthesis. The Fmoc group protects the amino group, preventing unwanted side reactions, while the benzylphospho group introduces a phosphorylated residue into the peptide chain. This modification allows the resulting phosphopeptides to mimic naturally occurring phosphorylated proteins, facilitating the study of phosphorylation-dependent processes .
相似化合物的比较
Similar Compounds
Fmoc-O-(benzylphospho)-L-serine: Similar to Fmoc-O-(benzylphospho)-L-threonine, this compound is used in the synthesis of phosphopeptides but contains serine instead of threonine.
Fmoc-O-(benzylphospho)-L-tyrosine: Another similar compound, used for synthesizing phosphopeptides with tyrosine residues.
Uniqueness
This compound is unique due to the presence of the threonine residue, which introduces an additional hydroxyl group compared to serine. This hydroxyl group can participate in additional hydrogen bonding and interactions, potentially altering the properties and functions of the resulting phosphopeptides .
属性
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26NO8P/c1-17(35-36(31,32)34-15-18-9-3-2-4-10-18)24(25(28)29)27-26(30)33-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)(H,31,32)/t17-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFDVXHILSPFNS-OSPHWJPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


